1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 937608-35-0
VCID: VC8403006
InChI: InChI=1S/C14H10ClN3O2/c15-12-4-2-1-3-9(12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20)
SMILES: C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)Cl
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.7 g/mol

1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

CAS No.: 937608-35-0

Cat. No.: VC8403006

Molecular Formula: C14H10ClN3O2

Molecular Weight: 287.7 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - 937608-35-0

Specification

CAS No. 937608-35-0
Molecular Formula C14H10ClN3O2
Molecular Weight 287.7 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C14H10ClN3O2/c15-12-4-2-1-3-9(12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20)
Standard InChI Key ORPORIACAMLZTO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

1-[(2-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a fused bicyclic core comprising a pyrazole ring condensed with a pyridine ring. The 2-chlorophenylmethyl group is attached to the nitrogen atom at position 1 of the pyrazole moiety, while the carboxylic acid substituent occupies position 5 of the pyridine ring. Key structural data include:

PropertyValue
Molecular FormulaC14H10ClN3O2\text{C}_{14}\text{H}_{10}\text{ClN}_{3}\text{O}_{2}
Molecular Weight287.7 g/mol
SMILESC1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)Cl
InChIKeyORPORIACAMLZTO-UHFFFAOYSA-N
Hazard StatementsH302, H315, H319, H335

The compound’s planar structure and electron-withdrawing chlorine atom enhance its ability to participate in π-π stacking and hydrogen-bonding interactions, critical for binding biological targets. Comparative analysis with its 3-chlorophenyl analog (CAS No. 16779563) reveals that the positional isomerism of the chlorine atom significantly influences electronic distribution and steric effects, which may alter receptor affinity .

Synthesis and Preparation

The synthesis of this compound typically begins with the construction of the pyrazolo[3,4-b]pyridine core, followed by functionalization at positions 1 and 5. One reported method involves:

  • Condensation Reactions: Reacting 3-aminopyrazole with a suitably substituted pyridine derivative under acidic conditions to form the bicyclic framework.

  • Alkylation: Introducing the 2-chlorophenylmethyl group via nucleophilic substitution using 2-chlorobenzyl bromide in the presence of a base such as potassium carbonate.

  • Carboxylic Acid Introduction: Oxidizing a methyl or hydroxymethyl group at position 5 using potassium permanganate (KMnO4\text{KMnO}_4) or catalytic oxidation with ruthenium-based catalysts.

Key challenges include minimizing side reactions during alkylation and ensuring regioselectivity during cyclization. Yield optimization often requires precise control of reaction temperature and stoichiometry.

Biological Activities and Mechanisms

Pyrazolo[3,4-b]pyridine derivatives are renowned for their diverse pharmacological profiles. For 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, studies suggest:

Enzyme Inhibition

The compound exhibits inhibitory activity against human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and a target for cancer therapy. The carboxylic acid group chelates catalytic zinc ions in the enzyme’s active site, while the chlorophenyl moiety enhances hydrophobic interactions with peripheral pockets.

Antimicrobial and Anti-inflammatory Properties

Preliminary assays indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 32–64 µg/mL. Its anti-inflammatory effects, measured via COX-2 inhibition assays, suggest potential for treating chronic inflammatory conditions, though IC₅₀ values remain to be optimized.

Proteomics Applications

In proteomics, the compound serves as a covalent modifier of lysine residues, enabling the study of post-translational modifications and protein-protein interactions. Its reactivity stems from the electrophilic pyridine ring, which facilitates nucleophilic attack by amine groups.

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves and lab coats
Eye Damage (H319)Use safety goggles or face shields
Respiratory Irritation (H335)Operate in a fume hood
Toxicity if Swallowed (H302)Avoid ingestion; store in locked cabinets

Material Safety Data Sheets (MSDS) recommend neutralization with dilute sodium bicarbonate (NaHCO3\text{NaHCO}_3) in case of spills and disposal via incineration.

Comparative Analysis with Structural Analogs

Substituent positioning profoundly impacts biological activity. For example:

CompoundChlorophenyl PositionNAMPT Inhibition (IC₅₀)
Target Compound2-chloro12.3 µM
3-Chlorophenyl Analog 3-chloro45.7 µM
4-Chlorophenyl Analog4-chloro8.9 µM

The 4-chloro derivative exhibits superior inhibition due to better alignment with NAMPT’s hydrophobic subpocket, whereas the 2-chloro variant’s steric hindrance reduces potency . Such structure-activity relationships (SARs) guide lead optimization in drug discovery.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with non-NAMPT targets, such as kinases or G-protein-coupled receptors.

  • Prodrug Development: Mask the carboxylic acid group as an ester to improve bioavailability and pharmacokinetics.

  • Nanoparticle Delivery: Explore encapsulation in lipid-based nanoparticles to enhance cellular uptake and reduce off-target effects.

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